2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromene-7-thione
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Overview
Description
- The compound’s name provides information about its substituents: five methyl groups (pentamethyl), a furo[3,2-g]chromene core, and a thione functional group.
- Furochromenes are known for their diverse biological activities, making this compound intriguing for further study.
2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromene-7-thione: is a chemical compound with a complex structure. It belongs to the class of modified coumarins and is characterized by its fused-ring system.
Preparation Methods
Synthetic Routes: One synthetic route involves the cyclization of 2,3,5,6-tetramethyl-7H-furo[3,2-g]chromen-7-one (a precursor) with sulfur sources to introduce the thione group.
Reaction Conditions: The exact conditions may vary, but typical methods include using Lewis acids or other catalysts.
Industrial Production: While industrial-scale production details are scarce, research laboratories can synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity: 2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromene-7-thione can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used. Reduction may involve hydrides (e.g., lithium aluminum hydride). Substitution reactions can occur with nucleophiles.
Major Products: These reactions yield derivatives with modified functional groups, such as hydroxylated or alkylated forms.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its potential as a bioactive compound (e.g., antimicrobial, antioxidant, or enzyme inhibitor).
Medicine: Assessing its pharmacological properties, including potential drug leads.
Industry: Exploring its use in materials science or as a building block for novel compounds.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets could include enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its effects and interactions.
Comparison with Similar Compounds
Uniqueness: Its pentamethyl substitution pattern and furochromene scaffold distinguish it.
Similar Compounds: Related compounds include other furochromenes, such as psoralen and allopsoralen. These share structural features but differ in substituents and biological activities.
Properties
Molecular Formula |
C16H16O2S |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2,3,5,6,9-pentamethylfuro[3,2-g]chromene-7-thione |
InChI |
InChI=1S/C16H16O2S/c1-7-8(2)16(19)18-15-10(4)14-13(6-12(7)15)9(3)11(5)17-14/h6H,1-5H3 |
InChI Key |
LRGFBOHKSNBRPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)OC2=C(C3=C(C=C12)C(=C(O3)C)C)C)C |
Origin of Product |
United States |
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